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CAS No.: 7720-19-6

Cat. No.: B1681035

Get Quote

This guide provides a comprehensive analysis of the core spectroscopic data for sodium 3-
hydroxybenzoate, a compound of interest in pharmaceutical and chemical research. As a key

intermediate and potential active molecule, its unambiguous identification and characterization

are paramount. This document moves beyond a simple data repository, offering insights into

the causality behind experimental choices and presenting self-validating protocols essential for

robust scientific inquiry.

Introduction: The Analytical Imperative
Sodium 3-hydroxybenzoate is the sodium salt of 3-hydroxybenzoic acid.[1][2] The

transformation from a carboxylic acid to a carboxylate salt induces significant changes in its

physicochemical properties and, consequently, its spectroscopic signature. Accurate

interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis)

spectra is critical for confirming its identity, assessing purity, and understanding its molecular

structure and electronic environment. This guide is structured to provide researchers and drug
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development professionals with the foundational data and methodologies required for these

tasks.

Molecular Structure and Spectroscopic Correlation
The structural framework of sodium 3-hydroxybenzoate dictates its interaction with

electromagnetic radiation. The molecule consists of a benzene ring substituted with a hydroxyl

(-OH) group at position 3 and a sodium carboxylate (-COO⁻Na⁺) group at position 1. The

numbering convention used for NMR assignments is shown below.

Caption: Numbering of Sodium 3-hydroxybenzoate for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen

framework of an organic molecule. For an ionic salt like sodium 3-hydroxybenzoate, the

choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal choice as it

readily dissolves the salt and is aprotic, preventing the rapid exchange of the phenolic proton

which allows for its observation.[1][3]

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct proton environments and

their connectivity. The deprotonation of the carboxylic acid to a carboxylate results in the

disappearance of the highly deshielded acidic proton (typically >12 ppm). The remaining

aromatic and phenolic protons will experience subtle shifts in their electronic environment

compared to the parent acid.

Table 1: Predicted ¹H NMR Data for Sodium 3-hydroxybenzoate in DMSO-d₆
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-phenolic ~9.8 Broad Singlet (br s) -

H-2 ~7.4 Singlet (s) -

H-4 ~7.0 Doublet (d) ~8

H-5 ~7.3 Triplet (t) ~8

H-6 ~7.2 Doublet (d) ~8

Note: Data are inferred from the spectrum of the parent 3-hydroxybenzoic acid. Actual values

may vary slightly.[1][3]

Expertise & Experience: The aromatic region displays a characteristic splitting pattern. H-5

appears as a triplet due to coupling with its two neighbors, H-4 and H-6. H-4 and H-6 appear as

doublets (or more complex multiplets) due to coupling with H-5. H-2, lacking adjacent protons,

should appear as a singlet or a finely split triplet due to longer-range coupling. The phenolic

proton typically appears as a broad singlet and its integration confirms its presence.

¹³C NMR Spectroscopy
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The most significant change

from 3-hydroxybenzoic acid is the chemical shift of the carboxyl carbon, which shifts to a

different field upon deprotonation.

Table 2: Predicted ¹³C NMR Data for Sodium 3-hydroxybenzoate in DMSO-d₆
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C7 (COO⁻) ~168-172

C3 (C-OH) ~157

C1 ~132

C5 ~129

C2 ~120

C6 ~120

C4 ~116

Note: Data are inferred from the spectrum of the parent 3-hydroxybenzoic acid.[1][4]

Expertise & Experience: The C3 carbon, attached to the electron-donating hydroxyl group, is

the most deshielded of the aromatic carbons. The C7 carboxylate carbon appears significantly

downfield. The remaining aromatic carbons can be assigned based on substituent effects and

comparison with spectral databases.

NMR Experimental Protocol
A self-validating NMR protocol ensures reproducibility and accuracy.
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Sample Preparation

Data Acquisition (400 MHz)

Data Processing

Weigh 5-10 mg of
Sodium 3-hydroxybenzoate

Dissolve in ~0.7 mL
of DMSO-d₆

Transfer to a
5 mm NMR tube

Lock & Shim
Instrument

Acquire ¹H Spectrum
(e.g., 16 scans)

Acquire ¹³C Spectrum
(e.g., 1024 scans)

Fourier Transform

Phase Correction

Baseline Correction

Reference to TMS (0 ppm)
or residual DMSO (2.50 ppm)

Integration & Peak Picking

Click to download full resolution via product page

Caption: Standard workflow for NMR analysis of sodium 3-hydroxybenzoate.
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Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The key diagnostic feature for sodium 3-hydroxybenzoate is the presence of

strong carboxylate stretches and the absence of the broad carboxylic acid O-H stretch.

Interpretation: The IR spectrum is dominated by several key absorptions:

Phenolic O-H Stretch: A broad band is expected in the region of 3200-3600 cm⁻¹,

characteristic of the hydroxyl group.

Aromatic C-H Stretch: Signals appear just above 3000 cm⁻¹.

Carboxylate (COO⁻) Asymmetric Stretch: A very strong, sharp band appears around 1550-

1610 cm⁻¹. This is a primary indicator of salt formation.

Carboxylate (COO⁻) Symmetric Stretch: A strong band appears around 1400 cm⁻¹.

Aromatic C=C Stretches: Medium to strong bands appear in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band for the phenolic C-O bond is expected around 1200-1300 cm⁻¹.

Table 3: Key IR Absorption Bands for Sodium 3-hydroxybenzoate

Functional Group Wavenumber (cm⁻¹) Intensity

Phenolic O-H 3200 - 3600 Broad, Strong

Aromatic C-H > 3000 Medium

Carboxylate Asymmetric

Stretch
~1580 Strong

Carboxylate Symmetric Stretch ~1400 Strong

Aromatic C=C 1450 - 1600 Medium to Strong

Phenolic C-O 1200 - 1300 Strong

Note: Data compiled from typical functional group regions and spectral databases.[1][2]
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IR Experimental Protocol (ATR Method)
Attenuated Total Reflectance (ATR) is a modern, reliable technique requiring minimal sample

preparation.[5]

Ensure ATR crystal
is clean

Collect Background Spectrum
(clean crystal vs. air)

Place a small amount
of solid sample
on the crystal

Apply pressure with anvil
to ensure good contact

Collect Sample Spectrum

Clean crystal thoroughly
with appropriate solvent

(e.g., isopropanol)

Click to download full resolution via product page

Caption: Experimental workflow for ATR-FTIR analysis.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated

π-system of the molecule. The spectrum is sensitive to the substituents on the aromatic ring
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and the pH of the solution.

Interpretation: Sodium 3-hydroxybenzoate is expected to exhibit strong absorbance in the UV

region due to π → π* transitions within the benzene ring. Compared to unsubstituted sodium

benzoate, which has a primary absorption around 225 nm, the electron-donating hydroxyl

group is expected to cause a bathochromic (red) shift to a longer wavelength.[6][7] The

spectrum will be pH-dependent; at high pH, deprotonation of the phenolic hydroxyl group to a

phenoxide will cause a further significant red shift.

Table 4: Expected UV-Vis Absorption Maxima (λ_max) in a Neutral Aqueous Solution

Transition Expected λ_max (nm)

π → π ~230-240

π → π (secondary) ~290-300

Note: Values are estimated based on data for substituted benzoic acids.[8]

UV-Vis Experimental Protocol
This protocol ensures accurate and quantifiable results.
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Prepare a stock solution of known
concentration (e.g., 1 mg/mL)

in a UV-transparent solvent (e.g., water)

Perform serial dilutions to obtain
a concentration in the linear

response range (e.g., 1-10 µg/mL)

Rinse and fill the cuvette
with the sample solution

Fill a quartz cuvette with the
solvent to be used as a blank

Record the baseline (autozero)
the spectrophotometer

Scan the sample across the
UV-Vis range (e.g., 200-400 nm)

Identify λ_max

Click to download full resolution via product page

Caption: Standard workflow for quantitative UV-Vis analysis.

Conclusion
The comprehensive spectroscopic analysis of sodium 3-hydroxybenzoate using NMR, IR,

and UV-Vis techniques provides a robust and orthogonal dataset for its unequivocal

identification. NMR spectroscopy elucidates the precise arrangement of protons and carbons,

IR spectroscopy confirms the presence of key functional groups, particularly the diagnostic

carboxylate, and UV-Vis spectroscopy characterizes the electronic properties of the conjugated

system. Adherence to the detailed, self-validating protocols outlined in this guide will ensure the

generation of high-quality, reliable data essential for applications in research and development.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1681035/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-the-spectroscopic-characterization-of-sodium-3-hydroxybenzoate
https://www.benchchem.com/product/b1681035/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-spectroscopic-characterization-of-sodium-3-hydroxybenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681035?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mettler Toledo. (n.d.). Determine Sodium Benzoate Content in Soft Drinks by UV Vis.

Retrieved from [Link]

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for

CID 7420, 3-Hydroxybenzoic acid. Retrieved from [Link]

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for

CID 23675765, Sodium 3-hydroxybenzoate. Retrieved from [Link]

MDPI. (2024). Sodium benzoate quantification in soft drinks via UV-Vis spectroscopy.

Retrieved from [Link]

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for

CID 16219477, Sodium 4-hydroxybenzoate. Retrieved from [Link]

ResearchGate. (n.d.). UV spectrum of standard sodium benzoate. Retrieved from [Link]

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved

from [Link]

ResearchGate. (2022). A New Validated Spectroscopic Method for the estimation of Sodium

Benzoate in Soft drinks. Retrieved from [Link]

ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d

(ppm). Retrieved from [Link]

NIST Technical Series Publications. (n.d.). Ultraviolet spectra and dissociation constants of

p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. Retrieved from

[Link]

EPH - International Journal of Applied Science. (2020). SPECTROPHOTOMETRIC

DETERMINATION OF SODIUM BENZOATE IN SOME SOFT DRINKS COLLECTED.

Retrieved from [Link]

Canadian Science Publishing. (n.d.). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF

SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.mt.com/us/en/home/applications/Application_notes/lab-analytical-instruments/uv-vis-spectroscopy/sodium-benzoate-in-soft-drinks.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxybenzoic-acid
https://www.benchchem.com/product/b1681035/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-spectroscopic-characterization-of-sodium-3-hydroxybenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Sodium-3-hydroxybenzoate
https://www.mdpi.com/2673-4931/31/1/12
https://pubchem.ncbi.nlm.nih.gov/compound/Sodium-4-hydroxybenzoate
https://www.researchgate.net/figure/a-UV-spectrum-of-standard-sodium-benzoate_fig1_319476721
https://www.pcc.pitt.edu/facilities/ft-iratr/sample-preparation/
https://www.researchgate.net/publication/362590740_A_New_Validated_Spectroscopic_Method_for_the_estimation_of_Sodium_Benzoate_in_Soft_drinks
https://www.researchgate.net/figure/Chemical-shifts-in-1-H-and-13-C-NMR-spectra-of-sodium-benzoates-d-ppm_tbl1_237190141
https://nvlpubs.nist.gov/nistpubs/jres/53/jresv53n5p233_A1b.pdf
https://ephjournal.com/index.php/as/article/view/1785
https://cdnsciencepub.com/doi/pdf/10.1139/v56-027
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681035?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


SpectraBase. (n.d.). 3-Hydroxy-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from

[Link]

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

Retrieved from [Link]

ResearchGate. (n.d.). UV-visible spectroscopic scan of benzoic acid the concentration of

1.0,.... Retrieved from [Link]

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

PubMed. (2013). Spectroscopic studies on the interaction of sodium benzoate, a food

preservative, with calf thymus DNA. Retrieved from [Link]

St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved

from [Link]

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

NIST. (n.d.). Benzoic acid, 3-hydroxy-. Retrieved from [Link]

YouTube. (2014). Chem Exp1 FTIR of Organic Solvents and Oils. Retrieved from [Link]

ResearchGate. (n.d.). 1 H NMR spectra of benzoic acid and sodium benzoate in 0.2%

chitosan solution (pH 3.3). Retrieved from [Link]

Royal Society of Chemistry. (2020). Absorption Spectra of Benzoic Acid in Water at Different

pH and in the Presence of Salts. Retrieved from [Link]

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental)

(NP0001315). Retrieved from [Link]

ResearchGate. (2016). NMR spectra salt identification. how we can identify? which kind of

salt present the compound?. Retrieved from [Link]

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2

C6H5COOH low/high resolution analysis.... Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://spectrabase.com/spectrum/4p9gpr94qzJ
https://www.drawell.com/sample-preparation-for-ftir-analysis/
https://www.researchgate.net/figure/UV-visible-spectroscopic-scan-of-benzoic-acid-the-concentration-of-10-mg-L-in_fig1_328905359
https://www.colorado.edu/lab/ochem/techniques-procedures/spectroscopy/ir-spectroscopy-liquids
https://pubmed.ncbi.nlm.nih.gov/23768324/
https://www.spcmc.ac.in/files/studymaterial/file/1589531126Microsoft%20Word%20-%20UV-VIS%20SPECTROSCOPY%20OF%20AROMATIC%20COMPOUNDS.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Spectroscopy/4.02%3A_IR_Spectroscopy
https://webbook.nist.gov/cgi/cbook.cgi?ID=C99069&Type=IR-SPEC&Index=1
https://www.youtube.com/watch?v=0Z_dG0T382s
https://www.researchgate.net/figure/H-NMR-spectra-of-benzoic-acid-and-sodium-benzoate-in-02-chitosan-solution-pH-33_fig1_326372554
https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra00196c
https://www.np-mrd.org/spectra/NP0001315/nmr/1d/13c
https://www.researchgate.net/post/NMR_spectra_salt_identification_how_we_can_identify_which_kind_of_salt_present_the_compound
https://www.docbrown.info/page06/molecule_spectroscopy/specsorganic11.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681035?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Sodium 3-hydroxybenzoate | C7H5NaO3 | CID 23675765 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 3-Hydroxybenzoic acid(99-06-9) 1H NMR [m.chemicalbook.com]

4. NP-MRD: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315)
[np-mrd.org]

5. drawellanalytical.com [drawellanalytical.com]

6. mt.com [mt.com]

7. wisdomlib.org [wisdomlib.org]

8. pubs.rsc.org [pubs.rsc.org]

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic
Characterization of Sodium 3-hydroxybenzoate]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1681035/docs#an-in-depth-technical-
guide-to-the-spectroscopic-characterization-of-sodium-3-hydroxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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